

## Biotin-peg11-SH molecular weight and formula

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An In-depth Technical Guide to **Biotin-PEG11-SH** for Researchers and Drug Development Professionals

#### Introduction

**Biotin-PEG11-SH** is a sulfhydryl-reactive biotinylation reagent that incorporates a hydrophilic 11-unit polyethylene glycol (PEG) spacer arm. This reagent is extensively utilized in bioconjugation, drug delivery, and diagnostic assay development. The biotin moiety provides a high-affinity binding site for streptavidin and avidin, enabling robust detection and purification strategies. The thiol (-SH) group allows for specific covalent attachment to various substrates, including maleimide-activated proteins, gold surfaces, and other thiol-reactive entities. The PEG linker enhances solubility in aqueous solutions, reduces steric hindrance, and minimizes immunogenicity of the conjugated molecule, making it an invaluable tool for researchers, scientists, and drug development professionals.

## **Core Properties of Biotin-PEG11-SH**

A comprehensive summary of the key quantitative and qualitative data for **Biotin-PEG11-SH** is presented below for easy reference and comparison.



Property	Value
Molecular Weight	788.02 g/mol [1]
Chemical Formula	C34H65N3O13S2[1]
Appearance	Off-white to light yellow solid[1]
Purity	>95%
Solubility	Soluble in DMSO (≥ 100 mg/mL), water, and other aqueous buffers[1][2]
Reactive Group	Thiol (-SH)
Storage Conditions	Store at -20°C under a dry, inert atmosphere. For long-term storage, desiccate and protect from light.

# Experimental Protocols General Handling and Storage

For optimal performance and stability, **Biotin-PEG11-SH** should be handled with care. It is sensitive to moisture and oxidation. Before use, allow the reagent to equilibrate to room temperature before opening the container to prevent moisture condensation. For preparing stock solutions, use anhydrous solvents like DMSO. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months when stored under nitrogen. Avoid repeated freeze-thaw cycles.

# Protocol for Biotinylation of a Maleimide-Activated Protein

This protocol outlines the steps for conjugating **Biotin-PEG11-SH** to a protein that has been functionalized with a maleimide group.

#### Materials:

Maleimide-activated protein



#### Biotin-PEG11-SH

- Conjugation Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 6.5-7.5
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Desalting column

#### Procedure:

- Prepare the Protein Solution: Dissolve the maleimide-activated protein in the conjugation buffer to a final concentration of 1-5 mg/mL.
- Prepare the Biotin-PEG11-SH Solution: Immediately before use, dissolve Biotin-PEG11-SH
  in a small amount of anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
- Reaction: Add a 10- to 20-fold molar excess of the dissolved Biotin-PEG11-SH to the protein solution.
- Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Removal of Excess Reagent: Purify the biotinylated protein from excess, unreacted Biotin-PEG11-SH using a desalting column equilibrated with a suitable buffer (e.g., PBS).
- Characterization: Confirm the extent of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or other appropriate methods.

### **Protocol for Functionalization of Gold Nanoparticles**

This protocol describes the surface modification of gold nanoparticles with **Biotin-PEG11-SH**, which is crucial for applications in biosensing and targeted drug delivery.

#### Materials:

- Gold nanoparticle solution
- Biotin-PEG11-SH



• Phosphate buffer (pH 7.0-7.5)

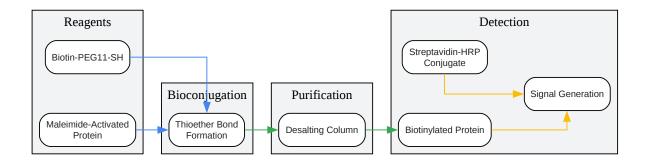
#### Procedure:

- Prepare Biotin-PEG11-SH Solution: Dissolve Biotin-PEG11-SH in phosphate buffer to the desired concentration.
- Incubation: Add the **Biotin-PEG11-SH** solution to the gold nanoparticle solution. The final concentration of the thiol-PEG linker should be in the micromolar range, though the optimal concentration may need to be determined empirically.
- Self-Assembly: Allow the mixture to incubate for several hours to overnight at room temperature with gentle mixing to facilitate the self-assembly of the thiol groups onto the gold surface.
- Washing: Centrifuge the nanoparticle solution to pellet the functionalized nanoparticles.
   Remove the supernatant containing excess Biotin-PEG11-SH.
- Resuspension: Resuspend the nanoparticle pellet in a fresh buffer. Repeat the washing step at least twice to ensure the removal of any unbound reagent.
- Characterization: Characterize the functionalized nanoparticles using techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS), and transmission electron microscopy (TEM) to confirm successful surface modification and assess the stability of the nanoparticles.

# Signaling Pathways and Experimental Workflows Experimental Workflow for Protein Biotinylation and Detection

The following diagram illustrates a typical workflow for biotinylating a target protein with **Biotin-PEG11-SH** and its subsequent detection using a streptavidin-conjugated reporter.





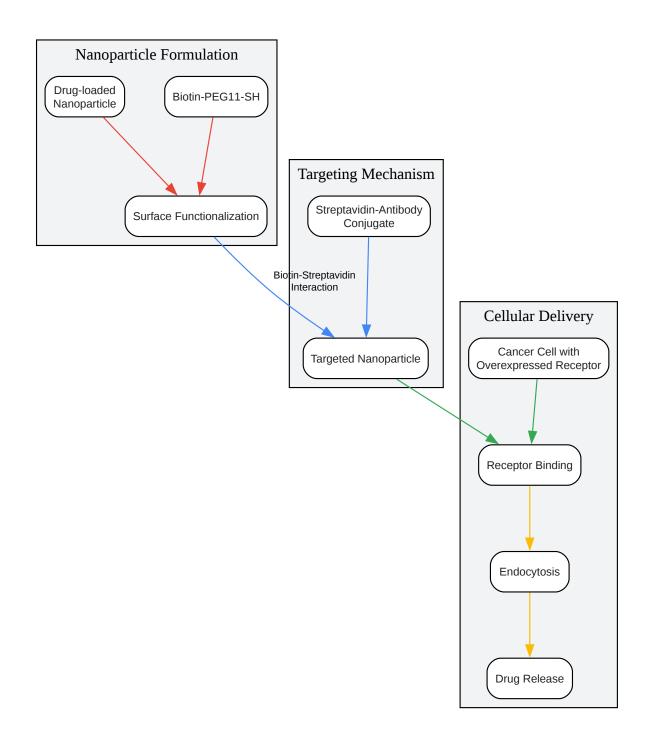
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Caption: Workflow for protein biotinylation and subsequent detection.

# Workflow for Targeted Drug Delivery using Biotin-PEG11-SH Functionalized Nanoparticles

This diagram outlines the logical steps involved in creating and utilizing **Biotin-PEG11-SH** functionalized nanoparticles for targeted drug delivery to cancer cells overexpressing a specific receptor.





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Caption: Workflow for targeted drug delivery using functionalized nanoparticles.



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#### References

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